Cas no 88836-66-2 (1H-Indazole-1-propanamine, 3-amino-N,N-diethyl-)

1H-Indazole-1-propanamine, 3-amino-N,N-diethyl- structure
88836-66-2 structure
Product Name:1H-Indazole-1-propanamine, 3-amino-N,N-diethyl-
CAS No:88836-66-2
MF:C14H22N4
MW:246.351282596588
CID:1932335
PubChem ID:3028893
Update Time:2025-04-21

1H-Indazole-1-propanamine, 3-amino-N,N-diethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-1-propanamine, 3-amino-N,N-diethyl-
    • 1-[3-(diethylamino)propyl]indazol-3-amine
    • DTXSID20388670
    • 1-(3-diethylaminopropyl)-3-amino-indazole
    • NK79756660
    • CSNYVGAJMYXMFI-UHFFFAOYSA-N
    • 3-Amino-N,N-diethyl-1H-indazole-1-propanamine
    • SCHEMBL10369151
    • 88836-66-2
    • 1-(3-Diethylaminopropyl)-3-aminoindazole
    • NIOSH/NK7975666
    • Inchi: 1S/C14H22N4/c1-3-17(4-2)10-7-11-18-13-9-6-5-8-12(13)14(15)16-18/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H2,15,16)
    • InChI Key: CSNYVGAJMYXMFI-UHFFFAOYSA-N
    • SMILES: N(CC)(CC)CCCN1C2C=CC=CC=2C(N)=N1

Computed Properties

  • Exact Mass: 246.18444672Da
  • Monoisotopic Mass: 246.18444672Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 47.1Ų
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